molecular formula C25H21ClFN5O2S B3011766 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-70-4

5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3011766
CAS No.: 887220-70-4
M. Wt: 509.98
InChI Key: JJQIUBHIJCBAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H21ClFN5O2S and its molecular weight is 509.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research on azole derivatives, including 1,2,4-triazole compounds, has demonstrated their antimicrobial potential. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various microorganisms. For instance, the synthesis of 1,2,4-triazole derivatives starting from furan-2-carbohydrazide and their subsequent screening revealed some compounds displaying activity against tested microorganisms (Başoğlu et al., 2013). Similar studies have found novel 1,2,4-triazole derivatives to possess good to moderate antimicrobial activities (Bektaş et al., 2010).

Anti-inflammatory and Analgesic Properties

Compounds with a structural focus on triazole and thiazole moieties have been investigated for their anti-inflammatory and analgesic properties. For example, a series of 6-(α-amino-4-chlorobenzyl)-thiazolo[3,2-b]-1, 2, 4-triazol-5-ols were synthesized and screened, showing significant analgesic and anti-inflammatory activities without inducing gastric lesions (Tozkoparan et al., 2004).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antiangiogenic effects in a mouse tumor model. These compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Antiviral and Antimicrobial Activities

Urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. The study found that specific derivatives exhibited promising antiviral and potent antimicrobial activities, highlighting the versatility of piperazine derivatives in therapeutic applications (Reddy et al., 2013).

Properties

IUPAC Name

5-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O2S/c26-17-5-3-16(4-6-17)21(31-13-11-30(12-14-31)19-9-7-18(27)8-10-19)22-24(33)32-25(35-22)28-23(29-32)20-2-1-15-34-20/h1-10,15,21,33H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQIUBHIJCBAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.